molecular formula C11H18N2O2 B13354341 3-(4-(Methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)-3-oxopropanenitrile

3-(4-(Methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)-3-oxopropanenitrile

Cat. No.: B13354341
M. Wt: 210.27 g/mol
InChI Key: WOCOBTJCCQXQQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(Methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)-3-oxopropanenitrile is a complex organic compound with a unique structure that includes a pyrrolidine ring, a methoxymethyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)-3-oxopropanenitrile typically involves multiple steps. One common method includes the reaction of 3,3-dimethylpyrrolidine with methoxymethyl chloride under basic conditions to introduce the methoxymethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

3-(4-(Methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)-3-oxopropanenitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(4-(Methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets. The methoxymethyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, while the nitrile group can act as an electrophile, facilitating various biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-(Methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)-3-oxopropanoic acid
  • 3-(4-(Methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)-3-oxopropanamide
  • 3-(4-(Methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)-3-oxopropanol

Uniqueness

The unique combination of the methoxymethyl group, pyrrolidine ring, and nitrile group in 3-(4-(Methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)-3-oxopropanenitrile provides distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

3-[4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl]-3-oxopropanenitrile

InChI

InChI=1S/C11H18N2O2/c1-11(2)8-13(10(14)4-5-12)6-9(11)7-15-3/h9H,4,6-8H2,1-3H3

InChI Key

WOCOBTJCCQXQQZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CC1COC)C(=O)CC#N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.